molecular formula C12H15NO2 B2679357 5-(2-Methoxyphenyl)piperidin-2-one CAS No. 343953-84-4

5-(2-Methoxyphenyl)piperidin-2-one

Cat. No.: B2679357
CAS No.: 343953-84-4
M. Wt: 205.257
InChI Key: AGWGVWHJSGTELP-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)piperidin-2-one (CAS 343953-84-4) is an organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol. It is a piperidin-2-one derivative, a class of six-membered N-heterocycles that are recognized as privileged scaffolds in medicinal chemistry and serve as key precursors for the synthesis of multi-substituted piperidines . While specific biological data for this exact compound is not widely published, the broader structural class of 2-piperidinones is of significant interest in pharmaceutical research for constructing complex molecular architectures . This compound is supplied as a high-purity material for research and development purposes. It is intended for use in laboratory settings only. This product is strictly for research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

5-(2-methoxyphenyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-11-5-3-2-4-10(11)9-6-7-12(14)13-8-9/h2-5,9H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGWGVWHJSGTELP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CCC(=O)NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyphenyl)piperidin-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-methoxybenzylamine with a suitable ketone, followed by cyclization, can yield the desired piperidinone. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate in an organic solvent like dichloromethane or acetonitrile.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methoxyphenyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 5-(2-Methoxyphenyl)piperidin-2-ol.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of 5-(2-Methoxyphenyl)piperidin-2-ol.

    Substitution: Formation of substituted derivatives with various functional groups replacing the methoxy group.

Scientific Research Applications

Chemistry: 5-(2-Methoxyphenyl)piperidin-2-one is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new chemical entities.

Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a lead compound for the development of new drugs or as a tool for studying biological pathways.

Medicine: The compound’s structural features make it a candidate for drug development. It may exhibit pharmacological activities such as analgesic, anti-inflammatory, or neuroprotective effects, making it of interest in medicinal chemistry.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate for various industrial applications.

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)piperidin-2-one depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets such as enzymes, receptors, or ion channels. The presence of the piperidinone ring and the methoxyphenyl group can influence its binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action would require detailed biochemical studies and experimental validation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 5-(2-Methoxyphenyl)piperidin-2-one with key analogs, highlighting structural variations and their implications:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Applications References
This compound 2-Methoxyphenyl at position 5 203.24 CNS drug intermediate; moderate polarity
5-(Hydroxymethyl)-5-phenylpiperidin-2-one Hydroxymethyl + phenyl at position 5 205.25 Pharmaceuticals, material science; ≥95% purity
Ethyl-5-(2,3,6-trifluorophenyl)piperidin-2-one Trifluorophenyl + ethyl groups 326.0 (MS data) Enhanced metabolic stability; fluorinated drug candidates
(6S)-1-(3,4-difluorophenyl)-6-[...]piperidin-2-one Difluorophenyl + benzimidazolyl 598.11 High-resolution macromolecular targets; neuropharmacology
1-(2-Aminoethyl)piperidin-2-one hydrochloride Aminoethyl substituent 175.67 (base) Agrochemicals, APIs; hydrophilic due to amine group
Key Observations:
  • Electronic Effects : The 2-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with electron-withdrawing trifluorophenyl groups in fluorinated analogs, which improve binding to hydrophobic pockets in proteins .
  • Solubility: Hydrophilic substituents (e.g., hydroxymethyl in or aminoethyl in ) enhance aqueous solubility, whereas methoxy and fluorinated groups favor organic solvents.
  • Synthetic Flexibility: The methoxyphenyl group enables further functionalization (e.g., demethylation to phenolic derivatives), a feature shared with hydroxymethyl analogs .
Neuropharmacological Potential
  • Fluorinated analogs (e.g., ) exhibit enhanced blood-brain barrier penetration due to fluorine’s lipophilicity, a trait absent in the methoxyphenyl derivative but critical for neurotherapeutics.
Cytotoxicity and Binding Studies
  • 5-Hydroxy-1-methylpiperidin-2-one () demonstrated dose-dependent cytotoxicity in cancer cells, attributed to its hydroxyl group’s redox activity. In contrast, the methoxyphenyl derivative’s bioactivity remains underexplored but may differ due to steric and electronic effects .
  • The benzimidazole-containing analog in showed high affinity for kinases, highlighting how complex substituents (e.g., heterocycles) expand therapeutic targeting compared to simpler aryl groups.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Methoxyphenyl)piperidin-2-one, and how is product purity verified?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation between a methoxyphenyl precursor and a piperidinone intermediate. Key steps include:

  • Use of coupling reagents (e.g., boronic acid derivatives for Suzuki reactions) to attach the methoxyphenyl group .
  • Monitoring reaction progress via thin-layer chromatography (TLC) and confirming structural integrity using 1^1H/13^{13}C NMR spectroscopy .
  • Purification via column chromatography or recrystallization to achieve >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Assign peaks for the methoxyphenyl (δ ~3.8 ppm for OCH3_3) and piperidinone (δ ~2.5–3.5 ppm for CH2_2 groups) .
  • Mass Spectrometry : Confirm molecular weight using ESI-MS or HRMS to detect [M+H]+^+ ions .
  • X-ray Crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, particularly for studying intermolecular interactions and stereochemistry .

Q. How should researchers handle safety and stability concerns during experimental work?

  • Methodological Answer :

  • Use fume hoods and personal protective equipment (PPE) to avoid inhalation/contact, as piperidinone derivatives may have uncharacterized toxicity .
  • Store the compound in airtight containers at room temperature, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh3_3)4_4) for coupling reactions, optimizing ligand-to-metal ratios .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction kinetics .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. How to resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroprotection)?

  • Methodological Answer :

  • Dose-Response Studies : Perform MTT assays across a wide concentration range (e.g., 1 nM–100 µM) to identify biphasic effects .
  • Orthogonal Assays : Combine fluorescence-based binding studies (e.g., BSA displacement) with ROS detection assays to validate mechanistic hypotheses .
  • Purity Verification : Re-examine compound purity via HPLC to rule out contaminants influencing toxicity .

Q. What computational strategies are effective for predicting the biological targets of this compound?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to screen against protein databases (e.g., PDB) focusing on neurotransmitter receptors or kinases .
  • QSAR Modeling : Correlate substituent effects (e.g., methoxy position) with activity data to design derivatives with enhanced selectivity .

Q. How can stereochemical outcomes be controlled during synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Employ asymmetric hydrogenation with Ru-BINAP complexes to enforce enantioselectivity .
  • Resolution Techniques : Use chiral column chromatography or enzymatic resolution to isolate desired enantiomers .

Q. What experimental approaches are suitable for studying the compound’s metabolic stability?

  • Methodological Answer :

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track metabolic pathways .

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